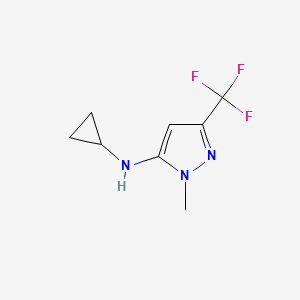
Methyl 2,6-dichloro-4-formylnicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2,6-dichloro-4-formylnicotinate is an organic compound with the molecular formula C8H5Cl2NO3 It is a derivative of nicotinic acid and is characterized by the presence of two chlorine atoms at the 2 and 6 positions, a formyl group at the 4 position, and a methyl ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,6-dichloro-4-formylnicotinate typically involves the following steps:
Starting Material: The synthesis begins with 6-methyl nicotinate as the starting material.
Bromination: The 6-methyl nicotinate is reacted with bromine in the presence of glacial acetic acid to form 6-tribromomethyl nicotinate.
Debromination: The 6-tribromomethyl nicotinate is then treated with sodium sulfite aqueous solution to remove one bromine atom, resulting in 6-dibromomethyl nicotinate.
Formylation: Finally, the 6-dibromomethyl nicotinate is reacted with morpholine to yield this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
Methyl 2,6-dichloro-4-formylnicotinate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 2 and 6 positions can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The formyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Condensation Reactions: The formyl group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Condensation: Amines or hydrazines in the presence of acid catalysts are typical reagents.
Major Products
Nucleophilic Substitution: Substituted nicotinates with various functional groups.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Condensation: Imines or hydrazones.
科学研究应用
Methyl 2,6-dichloro-4-formylnicotinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme mechanisms and interactions.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of Methyl 2,6-dichloro-4-formylnicotinate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chlorine atoms may also participate in halogen bonding, influencing the compound’s binding affinity and specificity .
相似化合物的比较
Similar Compounds
- Methyl 2,6-dichloro-4-methylnicotinate
- Methyl 2,6-dichloropyridine-4-carboxylate
- Methyl 2,6-dichloroisonicotinate
Uniqueness
Methyl 2,6-dichloro-4-formylnicotinate is unique due to the presence of the formyl group at the 4 position, which imparts distinct reactivity and potential biological activity compared to its analogs. This structural feature allows it to participate in specific chemical reactions and interactions that are not possible with other similar compounds.
属性
分子式 |
C8H5Cl2NO3 |
|---|---|
分子量 |
234.03 g/mol |
IUPAC 名称 |
methyl 2,6-dichloro-4-formylpyridine-3-carboxylate |
InChI |
InChI=1S/C8H5Cl2NO3/c1-14-8(13)6-4(3-12)2-5(9)11-7(6)10/h2-3H,1H3 |
InChI 键 |
NXTCSFVYAJRHSB-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(N=C(C=C1C=O)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


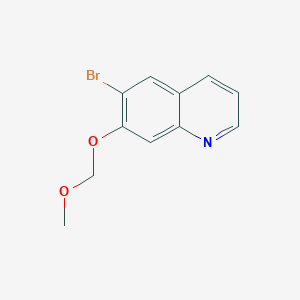
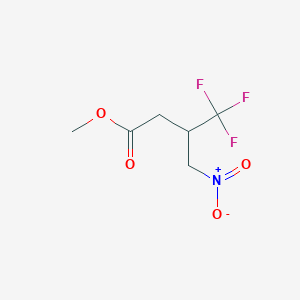
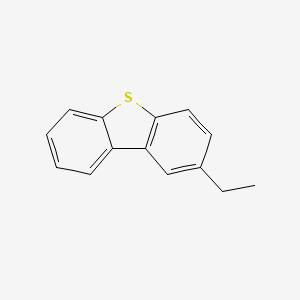
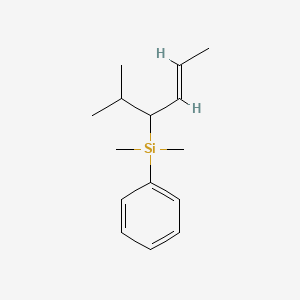




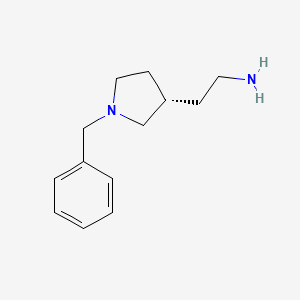
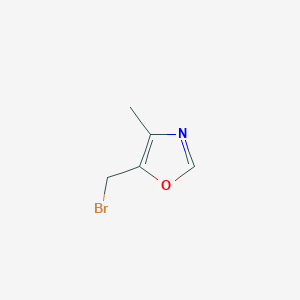
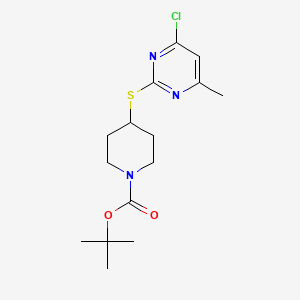
![Naphthalene, 1-[(ethenyloxy)methyl]-](/img/structure/B13970640.png)
